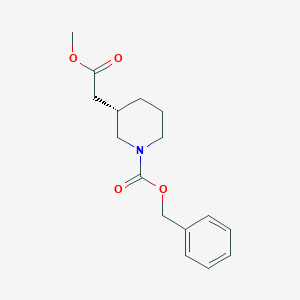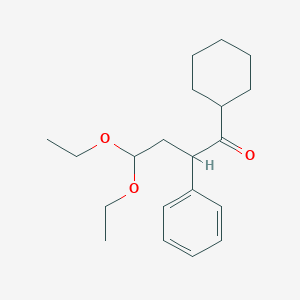
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its potential therapeutic applications. Etizolam is a benzodiazepine analog with similar pharmacological properties but a different chemical structure.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in the treatment of anxiety disorders, panic disorders, and insomnia. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, seizure disorders, and muscle spasms. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been studied for its potential as an anticonvulsant and muscle relaxant.
Mecanismo De Acción
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one binds to the benzodiazepine site of the GABA-A receptor, which increases the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron and hyperpolarization, leading to sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety, induce sedation, and improve sleep quality. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been shown to decrease muscle tension and spasticity. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in laboratory experiments. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to use in animal models.
Direcciones Futuras
For the study of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one include the development of new analogs and investigation of its long-term effects and potential use in the treatment of other conditions.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one involves the reaction of cyclohexylmagnesium bromide with 4,4-diethoxy-2-phenylbutanone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and yields 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one as a white crystalline powder. The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one is relatively simple and can be performed in a laboratory setting.
Propiedades
Número CAS |
1347677-19-3 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one |
InChI |
InChI=1S/C20H30O3/c1-3-22-19(23-4-2)15-18(16-11-7-5-8-12-16)20(21)17-13-9-6-10-14-17/h5,7-8,11-12,17-19H,3-4,6,9-10,13-15H2,1-2H3 |
Clave InChI |
AQLLKQNZEMTYHD-UHFFFAOYSA-N |
SMILES |
CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC |
SMILES canónico |
CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




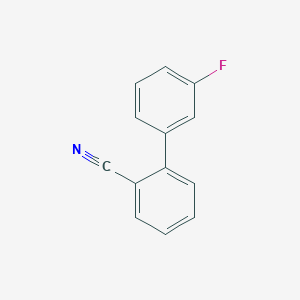
![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)
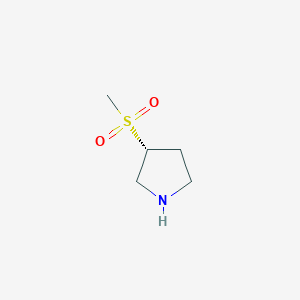

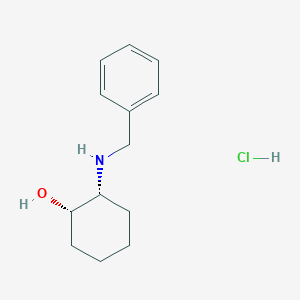
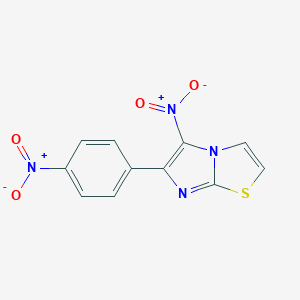

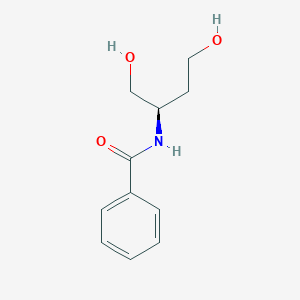
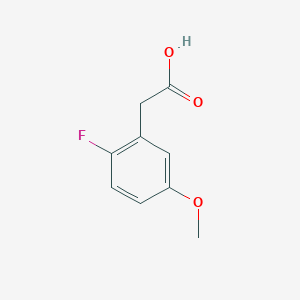
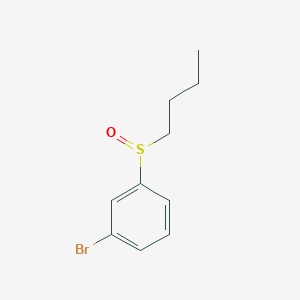

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
